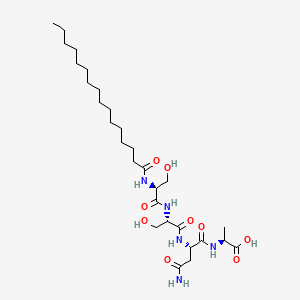

Palmitoyl tetrapeptide

Description

Properties

CAS No. |

90877-69-3 |

|---|---|

Molecular Formula |

C29H53N5O9 |

Molecular Weight |

615.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-(hexadecanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C29H53N5O9/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(38)32-22(18-35)27(40)34-23(19-36)28(41)33-21(17-24(30)37)26(39)31-20(2)29(42)43/h20-23,35-36H,3-19H2,1-2H3,(H2,30,37)(H,31,39)(H,32,38)(H,33,41)(H,34,40)(H,42,43)/t20-,21-,22-,23-/m0/s1 |

InChI Key |

MFYAQFYIDXXKQG-MLCQCVOFSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

90877-69-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

SSNA |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-palmitoyl-seryl-seryl-asparaginyl-alanine palmitoyl tetrapeptide Pam-Ser-Ser-Asn-Ala |

Origin of Product |

United States |

Foundational & Exploratory

Palmitoyl Tetrapeptide: An In-Vitro Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) tetrapeptide, a synthetic lipopeptide, has garnered significant attention in dermatological research and cosmetic science for its anti-aging and anti-inflammatory properties. This technical guide provides an in-depth analysis of the in-vitro mechanism of action of Palmitoyl Tetrapeptide-7, one of the most studied palmitoyl tetrapeptides. The core mechanism revolves around the significant reduction of the pro-inflammatory cytokine Interleukin-6 (IL-6). This guide synthesizes available quantitative data, details experimental methodologies for key assays, and visualizes the implicated signaling pathways to offer a comprehensive resource for research and development professionals.

Introduction

Palmitoyl tetrapeptides are a class of synthetic peptides conjugated with palmitic acid to enhance their lipophilicity and, consequently, their penetration through the stratum corneum. The most extensively studied member of this family is this compound-7, which has the amino acid sequence Gly-Gln-Pro-Arg. In-vitro studies have primarily focused on its ability to modulate inflammatory responses and influence the synthesis of extracellular matrix (ECM) components, both of which are critical factors in the aging process of the skin.

Core Mechanism of Action: Anti-inflammatory Effects via IL-6 Regulation

The principal in-vitro mechanism of action of this compound-7 is the dose-dependent reduction of Interleukin-6 (IL-6) production by skin cells.[1] IL-6 is a pleiotropic, pro-inflammatory cytokine that plays a crucial role in cutaneous inflammation and the degradation of the extracellular matrix, a process often accelerated by external stressors like UV radiation.[1]

Quantitative In-Vitro Data on IL-6 Inhibition

In-vitro studies have demonstrated a significant reduction in IL-6 secretion in the presence of this compound-7. The inhibitory effect is dose-dependent, with higher concentrations of the peptide leading to a greater reduction in IL-6 production.[1] A notable study highlighted that in cells exposed to UV radiation, a known inducer of IL-6, treatment with this compound-7 resulted in a substantial decrease in IL-6 levels.[1]

| Parameter | Condition | Result | Reference |

| IL-6 Production | Dose-dependent | Up to 40% reduction | [1] |

| IL-6 Production | UV-irradiated cells | 86% reduction | [1] |

Experimental Protocol: In-Vitro IL-6 Inhibition Assay

The following is a generalized protocol for assessing the effect of this compound-7 on IL-6 production in human keratinocytes.

Objective: To quantify the change in Interleukin-6 (IL-6) secretion from human keratinocytes following treatment with this compound-7, with and without UV irradiation.

Materials:

-

Human epidermal keratinocytes (HEK)

-

Keratinocyte growth medium (KGM)

-

This compound-7 stock solution

-

Phosphate-buffered saline (PBS)

-

UVB light source

-

Human IL-6 ELISA kit

-

96-well cell culture plates

-

Spectrophotometer

Methodology:

-

Cell Culture: Human epidermal keratinocytes are seeded in 96-well plates and cultured in keratinocyte growth medium until they reach approximately 80% confluency.

-

UVB Irradiation (for stimulated condition): The culture medium is removed, and cells are washed with PBS. Cells are then exposed to a controlled dose of UVB radiation. Following irradiation, fresh KGM is added.

-

Peptide Treatment: this compound-7 is added to the culture medium at various concentrations (e.g., 1, 5, 10 µM). Control wells receive the vehicle solution without the peptide.

-

Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for IL-6 production and secretion into the medium.

-

Sample Collection: After incubation, the culture supernatant is collected from each well.

-

ELISA Assay: The concentration of IL-6 in the collected supernatants is quantified using a human IL-6 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The absorbance is read on a spectrophotometer, and the concentration of IL-6 is determined from a standard curve. The percentage reduction in IL-6 production in the treated groups is calculated relative to the control group.

Experimental workflow for the in-vitro IL-6 inhibition assay.

Effects on the Extracellular Matrix

This compound-7, often in combination with Palmitoyl Tripeptide-1 as the commercial product Matrixyl® 3000, has been shown to stimulate the synthesis of key extracellular matrix components.[2][3] This action is crucial for maintaining the structural integrity and elasticity of the skin.

Quantitative Data on ECM Synthesis

In-vitro studies on human fibroblasts have demonstrated that treatment with a combination containing this compound-7 leads to a significant increase in the synthesis of Collagen I and Fibronectin.[2]

| Macromolecule | Concentration of Matrixyl® 3000 | Stimulation of Synthesis (%) | Reference |

| Collagen I | 1% | ~120% | [2] |

| 3% | ~260% | [2] | |

| 5% | ~350% | [2] | |

| Fibronectin | 1% | ~110% | [2] |

| 3% | ~170% | [2] | |

| 5% | ~200% | [2] |

Experimental Protocol: In-Vitro Collagen and Fibronectin Synthesis Assay

The following is a generalized protocol for assessing the effect of this compound-7 on collagen and fibronectin synthesis in human dermal fibroblasts.

Objective: To quantify the synthesis of Collagen I and Fibronectin by human dermal fibroblasts after treatment with this compound-7.

Materials:

-

Human dermal fibroblasts (HDF)

-

Fibroblast growth medium (FGM)

-

This compound-7 stock solution

-

Human Pro-Collagen I alpha 1 ELISA Kit

-

Human Fibronectin ELISA Kit

-

24-well cell culture plates

-

Spectrophotometer

Methodology:

-

Cell Culture: Human dermal fibroblasts are seeded in 24-well plates and cultured in fibroblast growth medium until they reach sub-confluency.

-

Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound-7 (or a combination product like Matrixyl® 3000). Control wells receive the vehicle solution.

-

Incubation: The cells are incubated for 72 hours to allow for the synthesis and secretion of collagen and fibronectin.[2]

-

Sample Collection: The culture supernatant is collected for the quantification of secreted proteins. The cell layer can also be lysed to measure cell-associated proteins.

-

ELISA Assays: The concentrations of Pro-Collagen I alpha 1 and Fibronectin in the supernatants are quantified using their respective ELISA kits, following the manufacturer's protocols.

-

Data Analysis: Absorbance is measured, and concentrations are determined from standard curves. The percentage increase in synthesis is calculated relative to the untreated control.

Experimental workflow for the in-vitro ECM synthesis assay.

Implicated Signaling Pathways

The reduction in IL-6 by this compound-7 is hypothesized to indirectly modulate downstream inflammatory signaling pathways, primarily the NF-κB and JAK/STAT pathways.[4]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In skin cells, stressors like UV radiation can lead to the activation of NF-κB, which then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including IL-6. By reducing the overall IL-6 levels, this compound-7 may contribute to a feedback loop that dampens the sustained activation of the NF-κB pathway, thereby reducing chronic inflammatory signaling.

Proposed modulation of the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade initiated by cytokines. IL-6 binds to its receptor, leading to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and activate the transcription of target genes involved in inflammation and cell proliferation. By lowering the extracellular concentration of IL-6, this compound-7 is thought to reduce the activation of the JAK/STAT pathway, further contributing to its anti-inflammatory effect.[4]

Proposed modulation of the JAK/STAT signaling pathway.

Conclusion

The in-vitro mechanism of action of this compound-7 is primarily characterized by its potent anti-inflammatory properties, mediated through the significant reduction of IL-6 production in skin cells. This activity is particularly effective in counteracting the inflammatory effects of stressors such as UV radiation. Furthermore, its ability to stimulate the synthesis of essential extracellular matrix proteins, including collagen and fibronectin, underscores its role in maintaining skin structure and integrity. The downstream modulation of the NF-κB and JAK/STAT signaling pathways, as a consequence of reduced IL-6 levels, provides a deeper understanding of its comprehensive anti-aging and skin-soothing effects. This technical guide provides a foundational understanding for researchers and developers working on innovative dermatological and cosmetic formulations. Further research to elucidate the direct interactions of this compound-7 with cellular receptors and to obtain more detailed dose-response data will continue to refine our knowledge of this promising bioactive peptide.

References

The Biological Function of Palmitoyl Tetrapeptide-7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tetrapeptide-7 is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-inflammatory and restorative properties. This guide provides a comprehensive technical overview of the biological functions of Palmitoyl Tetrapeptide-7, with a focus on its molecular mechanisms of action, supported by quantitative data from key studies. Detailed experimental protocols for assays relevant to its characterization and visualization of its signaling pathways are also presented to facilitate further research and development.

Introduction

This compound-7, with the amino acid sequence Palmitoyl-Glycyl-Glutaminyl-Prolyl-Arginine (Pal-GQPR), is a fragment of human immunoglobulin G.[1][2] The conjugation of palmitic acid, a fatty acid, to the tetrapeptide enhances its lipophilicity, thereby improving its stability and penetration into the skin.[3][4] Its primary biological function revolves around the modulation of inflammatory responses, particularly by reducing the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][2][3][5][6][7] By mitigating inflammation, this compound-7 helps to protect and repair the extracellular matrix (ECM), leading to anti-aging effects such as reduced wrinkles and improved skin elasticity.[8][9][10]

Mechanism of Action

The principal mechanism of action of this compound-7 is the downregulation of IL-6 production.[1][5][6] IL-6 is a key mediator of inflammation, and its elevated levels in the skin are associated with an accelerated degradation of ECM components, contributing to the visible signs of aging.[1][6] this compound-7 has been shown to reduce both basal and UV-induced IL-6 secretion in keratinocytes and fibroblasts.[1]

Beyond its primary anti-inflammatory role, this compound-7 also exhibits other significant biological activities:

-

Extracellular Matrix (ECM) Synthesis: It stimulates the production of key ECM components, including collagen (types I and VII), fibronectin, and laminin (B1169045) (types IV and V).[8][10][11][12] This contributes to the structural integrity and firmness of the skin.

-

Inhibition of Matrix Metalloproteinases (MMPs): The peptide may help to prevent the degradation of the ECM by downregulating the activity of MMPs, enzymes that break down collagen and other structural proteins.[10][12][13]

-

Antioxidant Properties: this compound-7 is suggested to possess antioxidant properties, helping to protect the skin from damage caused by free radicals and other environmental stressors.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the efficacy of this compound-7.

Table 1: In Vitro Studies on IL-6 Reduction

| Cell Type | Stimulus | This compound-7 Concentration | IL-6 Reduction (%) | Reference |

| Keratinocytes & Fibroblasts | Basal | Dose-dependent | Up to 40% | [5] |

| Cells | UV Radiation | Not specified | 86% | [5][14] |

| Keratinocytes | UVB Radiation | Not specified | Significant reduction | [7] |

| Keratinocytes | Basal & UVB Exposure | Not specified | Significant decrease | [15] |

Table 2: In Vivo and Clinical Studies on Skin Improvement

| Study Duration | Number of Subjects | Formulation | Observed Effect | Quantitative Improvement | Reference |

| 12 weeks | 20 | Cream with this compound-7 | Reduced wrinkle depth and length, increased skin elasticity | Not specified | [10] |

| 4 weeks | 20 | Peptide compound | Reduced fine wrinkles, increased skin elasticity and dermal density | Fine wrinkles: -5.97% (2 weeks), -14.07% (4 weeks); Elasticity: +6.81% (2 weeks), +8.79% (4 weeks); Dermal density: +16.74% (2 weeks), +27.63% (4 weeks) | [10] |

| 56 days | 23 | Palmitoyl oligopeptide and this compound-7 | Significant reduction of wrinkles | Not specified | [16] |

| 1 month | 17 | Cream with 15 ppm this compound-7 | Increased firmness of face and neck | Face: +19%; Neck: +40% | [15] |

| 12 weeks | Not specified | Eye cream with active complex including this compound-7 | Enhanced skin hydration, elasticity, and collagen production | Hydration: +28.12%; Elasticity: +18.81%; Collagen: +54.99% | [17][18] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-7 in Reducing Inflammation

The following diagram illustrates the proposed signaling pathway through which this compound-7 exerts its anti-inflammatory effects by inhibiting IL-6 production.

Experimental Workflow for Evaluating this compound-7 Efficacy

This diagram outlines a typical experimental workflow to assess the effectiveness of this compound-7 in a cell culture model.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human epidermal keratinocytes (HEK) or human dermal fibroblasts (HDF) are commonly used.

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for fibroblasts, Keratinocyte-SFM for keratinocytes) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare stock solutions of this compound-7 in a suitable solvent (e.g., DMSO). Dilute to final working concentrations (e.g., 1-10 µM) in cell culture medium.

-

Inflammatory Stimulus (Optional): To mimic photo-inflammation, cells can be exposed to UVB radiation (e.g., 30-50 mJ/cm²) prior to or concurrently with peptide treatment.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6

-

Sample Collection: Collect cell culture supernatants at various time points after treatment.

-

Assay Procedure: Use a commercially available human IL-6 ELISA kit.

-

Coating: Coat a 96-well plate with a capture antibody specific for human IL-6 and incubate overnight at 4°C.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Detection: Add a biotinylated detection antibody and incubate for 1-2 hours. Follow with the addition of streptavidin-HRP conjugate and incubate for 20-30 minutes.

-

Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate IL-6 concentrations based on the standard curve.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from cell lysates using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a qPCR master mix, cDNA template, and specific primers for the IL-6 gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Thermal Cycling: Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative gene expression levels.

Conclusion

This compound-7 is a well-characterized bioactive peptide with a primary biological function of mitigating inflammation through the downregulation of IL-6. This anti-inflammatory activity, coupled with its ability to stimulate ECM synthesis, makes it a valuable ingredient in skincare formulations aimed at addressing the signs of aging. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising peptide.

References

- 1. This compound-7 | Rigin™ former this compound-3 | Cosmetic Ingredients Guide [ci.guide]

- 2. myrevea.com [myrevea.com]

- 3. This compound-7 (Explained + Products) [incidecoder.com]

- 4. drwhitneybowebeauty.com [drwhitneybowebeauty.com]

- 5. avenalab.com [avenalab.com]

- 6. dermafactors.com [dermafactors.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Gebiotide® this compound-7, this compound 7 In Skin Care | Gene Biocon [g-biotec.com]

- 9. specialchem.com [specialchem.com]

- 10. corepeptidesusa.com [corepeptidesusa.com]

- 11. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cloudcorepeptides.com [cloudcorepeptides.com]

- 13. rawamino.com [rawamino.com]

- 14. News - Can this compound-7 repair UV damage? [gtpeptide.com]

- 15. cir-safety.org [cir-safety.org]

- 16. green-river.eu [green-river.eu]

- 17. Comprehensive evaluation of the efficacy and safety of a new multi‐component anti‐aging topical eye cream - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dermatologytimes.com [dermatologytimes.com]

Palmitoyl Tetrapeptide-20: A Technical Guide to its Role in Modulating Melanogenesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl tetrapeptide-20 is a synthetic, biomimetic peptide developed as an agonist for the α-melanocyte-stimulating hormone (α-MSH). By targeting the melanocortin 1 receptor (MC1-R), it initiates a cascade of signaling events that stimulate melanogenesis, the process responsible for pigment production in hair and skin. Concurrently, it exhibits antioxidant properties by enhancing the activity of catalase, an enzyme crucial for mitigating oxidative stress, a key factor in the etiology of hair graying. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound-20, a summary of the quantitative data from pertinent studies, detailed protocols for key experimental assays, and visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Action

This compound-20 functions as an α-MSH analog, binding to and activating the MC1-R, a G-protein coupled receptor located on the surface of melanocytes.[1][2] This interaction triggers a dual-action response: the stimulation of melanin (B1238610) synthesis and the reduction of oxidative stress.

Stimulation of Melanogenesis

The binding of this compound-20 to MC1-R initiates an intracellular signaling cascade.[1][2] This process begins with the activation of adenylate cyclase, which leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels, in turn, promote the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and function.[2]

MITF subsequently upregulates the transcription of key enzymes essential for melanin production, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[2][3] Studies have demonstrated that this compound-20 increases the expression of MC1-R, TRP-1, and Melan-A, while also modulating TRP-2 expression.[3][4]

Furthermore, this compound-20 has been shown to decrease the expression of the Agouti Signaling Protein (ASIP).[3][4] ASIP acts as an antagonist to α-MSH, and its inhibition by this compound-20 favors the production of eumelanin (B1172464) (brown/black pigment) over pheomelanin (red/yellow pigment).[1]

Reduction of Oxidative Stress

A significant contributor to the hair graying process is oxidative stress, particularly the accumulation of hydrogen peroxide (H₂O₂). This compound-20 addresses this by enhancing both the expression and the enzymatic activity of catalase.[1][3][4] Catalase is a pivotal antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, thereby protecting melanocytes from oxidative damage.

Quantitative Data

The efficacy of this compound-20 has been quantified in a series of in vitro, ex vivo, and in tubo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound-20

| Parameter Measured | Cell Type | PTP-20 Concentration | Observation | Reference |

| Intracellular H₂O₂ Level | Human Follicle Dermal Papilla Cells | Not specified | 30% decrease | [3][4] |

| Melanin Synthesis | Human Melanocytes | 10⁻⁷ M | 19% increase after 72h | [5] |

| Melanin Synthesis | Human Melanocytes | 10⁻⁶ M | 39% increase after 72h | [5] |

| MC1-R Activation | HEK293 cells | 10 µM | 137% maximum activation | [6][7] |

| MC1-R Activation (AC₅₀) | HEK293 cells | 0.16 nM | - | [6][7] |

Table 2: Ex Vivo and In Tubo Efficacy of this compound-20

| Parameter Measured | Model | PTP-20 Concentration | Observation | Reference |

| Hair Pigmentation | Micro-dissected Human Hair Follicles | 10⁻⁹ M | 52% increase after 8 days | [8] |

| Hair Pigmentation | Micro-dissected Human Hair Follicles | 10⁻⁷ M | 66% increase after 8 days | [8] |

| Catalase Activity | In tubo | 10⁻⁵ M | 7.5% increase | [8] |

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and processes discussed.

Caption: Signaling pathway of this compound-20 in melanocytes.

Caption: General experimental workflow for in vitro peptide evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound-20 and its effects on melanogenesis.

Melanin Content Assay

This protocol is adapted from established methods for the spectrophotometric quantification of melanin in cultured cells.[1][9]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Lysis Buffer: 1 M NaOH with 10% DMSO

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed melanocytes (e.g., B16F10 murine melanoma cells) in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound-20 in an appropriate solvent (e.g., sterile water or DMSO).

-

Replace the culture medium with fresh medium containing the desired concentrations of this compound-20. Include a vehicle control and a positive control (e.g., α-MSH).

-

Incubate the cells for 72 hours.

-

-

Cell Harvesting:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization and transfer them to a microcentrifuge tube.

-

Centrifuge the cell suspension at 3,000 rpm for 5 minutes to pellet the cells.

-

Carefully aspirate the supernatant.

-

-

Cell Lysis and Melanin Solubilization:

-

To the cell pellet, add 100 µL of Lysis Buffer (1 M NaOH with 10% DMSO).

-

Incubate the mixture in a water bath at 80°C for 1 hour to solubilize the melanin.

-

Vortex the tubes periodically to ensure complete lysis and solubilization.

-

-

Spectrophotometric Measurement:

-

Data Analysis:

-

Normalize the melanin content by dividing the absorbance reading by the total protein concentration for each sample (determined by a separate protein assay like BCA or Bradford).

-

Calculate the percentage change in melanin synthesis relative to the control group.

-

Cellular Tyrosinase Activity Assay

This assay quantifies the intracellular tyrosinase activity in cultured melanocytes following treatment.[4]

Materials:

-

PBS

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine) solution

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Follow the same procedure as described in the Melanin Content Assay (section 4.1.1).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant, which contains the cellular proteins, including tyrosinase.

-

Determine the total protein concentration of the lysates.

-

-

Tyrosinase Activity Assay:

-

In a 96-well plate, add an equal amount of protein from each cell lysate to individual wells.

-

Add the L-DOPA solution to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 1 hour.

-

-

Absorbance Measurement:

-

Measure the absorbance of the formed dopachrome (B613829) at 475 nm using a microplate reader.

-

-

Data Analysis:

-

The tyrosinase activity is proportional to the amount of dopachrome produced.

-

Calculate the percentage change in tyrosinase activity relative to the control group using the formula: % Activity Change = [ (A_sample - A_control) / A_control ] x 100.

-

Catalase Activity Assay

This protocol describes a method to measure catalase activity in biological samples based on the reaction of the enzyme with methanol (B129727) in the presence of H₂O₂.[11]

Materials:

-

Catalase Assay Kit (e.g., Cayman Chemical Cat. No. 707002 or similar) containing:

-

Assay Buffer

-

Methanol

-

Hydrogen Peroxide

-

Potassium Hydroxide

-

Chromogen (e.g., Purpald)

-

Potassium Periodate

-

Catalase Standard

-

-

Microplate reader

Procedure:

-

Sample Preparation (Cell Lysate):

-

Culture and treat cells as previously described.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse the cells by sonication or using a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Procedure (in a 96-well plate):

-

Add Assay Buffer, Methanol, and Hydrogen Peroxide to each well.

-

Initiate the reaction by adding the cell lysate or catalase standard to each well.

-

Incubate on a shaker for 20 minutes at room temperature.

-

Terminate the reaction by adding Potassium Hydroxide to each well.

-

Add the Chromogen (Purpald) and incubate for 10 minutes at room temperature.

-

Add Potassium Periodate and incubate for 5 minutes.

-

-

Measurement and Analysis:

-

Read the absorbance at 550 nm on a plate reader.

-

Generate a standard curve using the catalase standards.

-

Calculate the catalase activity in the samples based on the standard curve and normalize to the protein concentration.

-

Conclusion

This compound-20 presents a compelling dual-action mechanism for addressing hair depigmentation. By mimicking the natural signaling of α-MSH, it effectively stimulates the melanogenesis pathway, leading to increased melanin production. Simultaneously, its ability to enhance catalase activity provides a protective effect against oxidative stress, a known contributor to the aging of the hair follicle and the loss of pigment. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in the fields of cosmetic science and dermatology. These findings underscore the potential of this compound-20 as a key ingredient in formulations aimed at preventing and reversing the hair graying process.

References

- 1. benchchem.com [benchchem.com]

- 2. asm.org [asm.org]

- 3. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. revivserums.com [revivserums.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. Frontiers | Synthesis and Biological Evaluation of the Anti-Melanogenesis Effect of Coumaric and Caffeic Acid-Conjugated Peptides in Human Melanocytes [frontiersin.org]

- 11. mmpc.org [mmpc.org]

Cellular Targets of Palmitoyl Tetrapeptide-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) tetrapeptide-10, a synthetic lipopeptide, has emerged as a noteworthy ingredient in cosmetic science, primarily for its role in enhancing skin quality. This technical guide provides an in-depth examination of the known and putative cellular targets of Palmitoyl tetrapeptide-10. Drawing from manufacturer-supplied data, patent literature, and related scientific publications, this document outlines the peptide's mechanism of action, focusing on its influence on chaperone proteins, keratinocyte differentiation, and skin barrier function. Detailed experimental protocols for assays relevant to the peptide's activity are provided, and all available quantitative data are summarized for critical evaluation. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological effects at the cellular level.

Introduction

This compound-10 is a cosmetic ingredient engineered for its skin-conditioning properties. It is a synthetic peptide composed of four amino acids—lysine, threonine, phenylalanine, and lysine—conjugated to palmitic acid. The lipophilic palmitoyl group is designed to enhance the peptide's penetration through the stratum corneum. This guide synthesizes the current understanding of this compound-10's cellular and molecular interactions within the skin.

Primary Cellular Target: α-Crystallin Induction

The principal proposed mechanism of action for this compound-10 is the induction of the chaperone protein α-crystallin in the epidermis.[1][2] α-crystallin, a small heat shock protein (sHSP), is known for its role in maintaining the transparency of the eye lens by preventing the aggregation of misfolded proteins.[3] In the skin, it is suggested to contribute to cellular proteostasis, thereby promoting skin clarity and radiance.[1][2]

Signaling Pathway for α-Crystallin Induction

The precise signaling pathway by which this compound-10 upregulates α-crystallin has not been fully elucidated in peer-reviewed literature. However, based on the function of other bioactive peptides, a putative pathway can be hypothesized. It likely involves interaction with a cell surface receptor on keratinocytes, initiating an intracellular signaling cascade that leads to the increased transcription and translation of the α-crystallin gene (CRYAA).

Effects on Epidermal Homeostasis

This compound-10 is also purported to regulate epidermal renewal and the maturation of keratinocytes.[1][2] This action contributes to a smoother skin surface, an effect described as "soft-polishing."[1][2] One of the key quantifiable outcomes of this is the maintenance of optimal corneocyte size.

Quantitative Data on Cellular and Physiological Effects

The following tables summarize the quantitative data from studies conducted by the manufacturer of a commercially available product containing this compound-10.

| Parameter | Treatment Group | Placebo Group | Percentage Change | Significance | Reference |

| Skin Complexion (CLCT Index) | 3% Crystalide™ | Placebo | +33.5% | p<0.01 vs. T0 | [2] |

| Corneocyte Size | 3% Crystalide™ | Placebo | -0.5% | p<0.05 vs. Placebo | [2] |

| -2.4% | |||||

| Skin Moisturization (Epsilon™ E100) | 3% Crystalide™ | Placebo | +25.8% | p<0.01 vs. T0 | [2] |

Note: Data is sourced from manufacturer-provided information and has not been independently verified in peer-reviewed publications.

Other Potential Cellular Targets

While the primary focus has been on α-crystallin, the broad skin benefits attributed to this compound-10, such as improved skin barrier function and anti-inflammatory effects, suggest other potential cellular targets.[4][5] These may include:

-

Skin Barrier Proteins: Increased expression of proteins like loricrin, involucrin, and filaggrin, which are crucial for the formation of the cornified envelope and overall barrier integrity.

-

Inflammatory Mediators: Downregulation of pro-inflammatory cytokines, such as interleukins, in response to cellular stress.

-

Extracellular Matrix Proteins: Potential stimulation of collagen and elastin (B1584352) synthesis, a common mechanism for many cosmetic peptides.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the claimed effects of this compound-10.

In Vitro Quantification of α-Crystallin Expression in Human Keratinocytes

This protocol describes how to measure the effect of this compound-10 on α-crystallin expression in a laboratory setting.

-

Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in Keratinocyte Growth Medium (KGM) supplemented with growth factors.

-

Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with a basal medium containing various concentrations of this compound-10 (e.g., 0.0001% to 0.01%) or a vehicle control.

-

Incubation: Cells are incubated for 24-48 hours.

-

RNA Extraction and qRT-PCR: Total RNA is extracted, and cDNA is synthesized. Quantitative real-time PCR is performed using primers specific for the human α-crystallin A (CRYAA) gene. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

Protein Extraction and Western Blot: Cell lysates are collected, and protein concentration is determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against α-crystallin, followed by a secondary antibody. Protein bands are visualized and quantified.

Measurement of Corneocyte Size

This protocol outlines a method for assessing changes in the size of terminally differentiated keratinocytes.

-

Sample Collection: The stratum corneum is sampled from a defined area of the skin (e.g., forearm) using adhesive tape strips (e.g., D-Squame®).

-

Staining: The tape strips are stained with a solution that visualizes the corneocytes, such as 0.1% methylene (B1212753) blue.

-

Imaging: The stained tape strips are mounted on a microscope slide and imaged using a light microscope equipped with a digital camera.

-

Image Analysis: Image analysis software (e.g., ImageJ) is used to measure the surface area of a statistically significant number of individual corneocytes (e.g., >100).

-

Statistical Analysis: The mean corneocyte area is calculated for each treatment group and compared using appropriate statistical tests.

In Vivo Evaluation of Skin Radiance and Moisturization

This section describes the clinical evaluation of the effects of a formulation containing this compound-10.

-

Subject Recruitment: A cohort of volunteers with specific skin characteristics (e.g., dull complexion) is recruited.

-

Product Application: Subjects apply the test product (containing this compound-10) and a placebo to randomized contralateral sites on the face for a defined period (e.g., 6 weeks).

-

Instrumentation Measurements:

-

Radiance/Complexion: A chromameter or a specialized imaging system is used to measure changes in skin color, luminosity, and transparency.

-

Moisturization: A corneometer or an Epsilon™ E100 device is used to measure the electrical capacitance of the skin, which correlates with hydration levels.

-

-

Expert Grading and Self-Assessment: A trained clinician evaluates skin parameters, and subjects complete questionnaires regarding their perception of product efficacy.

Conclusion

This compound-10 is a cosmetic peptide with a primary proposed mechanism of inducing α-crystallin expression in keratinocytes, which is linked to improved skin radiance and transparency. Additionally, it is claimed to regulate epidermal homeostasis, contributing to a smoother skin texture. While quantitative data from manufacturer studies support these claims, there is a need for independent, peer-reviewed research to fully elucidate its cellular targets and signaling pathways. The experimental protocols provided in this guide offer a framework for the scientific investigation of this compound-10 and similar cosmetic peptides. For drug development professionals, understanding these mechanisms and the methods for their evaluation is crucial for the substantiation of product claims and the development of innovative skincare solutions.

References

structural analysis of different Palmitoyl tetrapeptides

An In-Depth Technical Guide to the Structural Analysis of Palmitoyl (B13399708) Tetrapeptides

Introduction

Palmitoyl tetrapeptides are a class of synthetic lipopeptides that have garnered significant attention in dermatological and cosmetic science for their bioactive properties. These molecules consist of a four-amino acid peptide sequence covalently linked to a palmitic acid molecule. The lipid conjugation enhances their lipophilicity, which improves skin penetration and stability within formulations.[1] This guide provides a detailed examination of the structural characteristics, analytical methodologies, and biological signaling pathways of several prominent palmitoyl tetrapeptides.

Structural and Physicochemical Properties of Palmitoyl Tetrapeptides

The core structure of these peptides is the tetrapeptide sequence, which dictates their specific biological activity. The addition of a palmitoyl group, a 16-carbon saturated fatty acid, is a common strategy to increase the bioavailability of the peptide by facilitating its passage through the stratum corneum.[1] Below is a comparative summary of the structural and physicochemical properties of key palmitoyl tetrapeptides.

| Peptide | Amino Acid Sequence | Molecular Formula | Molecular Weight ( g/mol ) | Key Functions |

| Palmitoyl Tetrapeptide-7 | Gly-Gln-Pro-Arg (GQPR) | C34H62N8O7 | 694.9 | Anti-inflammatory, reduces interleukin-6 (IL-6) production.[2][3] |

| This compound-10 | Lys-Thr-Phe-Lys (KTFK) | C41H72N6O7 | 761.0 | Promotes skin brightness and smoothness, improves skin barrier function.[4][5] |

| This compound-20 | His-Phe-Arg-Trp (HFRW) | C38H70N6O8 | 739.0 | Stimulates melanin (B1238610) production, reverses hair graying.[6][7] |

Methodologies for Structural Analysis

The definitive structural elucidation of palmitoyl tetrapeptides relies on a combination of advanced analytical techniques. These methods provide insights into the primary sequence, three-dimensional conformation, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, which can be crucial for understanding their biological activity.[8] It provides information on the conformational preferences of flexible molecules like peptides.[8]

Experimental Protocol: 2D NMR for Peptide Structure Determination

-

Sample Preparation: The peptide is dissolved in a suitable solvent, typically a mixture of H2O/D2O, to a concentration of at least 0.5-1 mM.[9][10] The pH and temperature are optimized for stability and to minimize amide proton exchange.[9]

-

Data Acquisition: A series of 2D NMR experiments are performed. For small, unlabeled peptides, these typically include:

-

COSY (Correlation Spectroscopy): Identifies scalar couplings between protons that are connected through a few chemical bonds, helping to identify amino acid spin systems.[11]

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying amino acid residues.[11]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically <5 Å), providing distance restraints that are crucial for determining the 3D structure.[9]

-

-

Resonance Assignment: The acquired spectra are analyzed to assign each proton resonance to its specific position in the peptide sequence.[9]

-

Structure Calculation: The distance restraints obtained from NOESY experiments, along with dihedral angle restraints from scalar coupling constants, are used as input for structure calculation algorithms. These algorithms generate an ensemble of structures consistent with the experimental data.[12]

-

Structure Refinement and Validation: The calculated structures are refined using energy minimization in a simulated environment and validated for their geometric quality and agreement with the experimental data.[9]

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. While obtaining suitable crystals of small, flexible peptides can be challenging, this method can yield precise atomic coordinates.[13]

Experimental Protocol: Peptide Crystallography

-

Crystallization: The purified peptide is crystallized, often by screening a wide range of conditions (precipitants, pH, temperature) using vapor diffusion methods (hanging or sitting drop).[14][15]

-

X-ray Diffraction Data Collection: A single, high-quality crystal is mounted and exposed to a focused beam of X-rays.[14] The crystal diffracts the X-rays, producing a pattern of spots that is recorded by a detector.[16]

-

Data Processing: The intensities and positions of the diffraction spots are measured. This information is used to determine the unit cell dimensions and symmetry of the crystal.[14]

-

Phase Determination: The "phase problem" is solved to calculate an electron density map. For peptides, methods like direct methods or, if a heavy atom is incorporated, anomalous diffraction are often used.[13]

-

Model Building and Refinement: An atomic model of the peptide is built into the electron density map. This model is then refined to improve its fit with the experimental diffraction data, resulting in a final, high-resolution 3D structure.[16]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for verifying the molecular weight and primary amino acid sequence of peptides.[17] Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing.[18]

Experimental Protocol: Peptide Sequencing by Tandem MS

-

Sample Introduction and Ionization: The peptide sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC). Electrospray ionization (ESI) is a common method that generates gas-phase peptide ions.[17][18]

-

MS1 Scan: In the first stage, the mass-to-charge ratios (m/z) of the intact (precursor) peptide ions are measured.[18]

-

Precursor Ion Selection: A specific precursor ion of interest is isolated from the mixture of ions.

-

Fragmentation (MS2): The selected precursor ions are fragmented by colliding them with an inert gas, a process known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[19] This breaks the peptide backbone at predictable locations.

-

MS2 Scan: The m/z ratios of the resulting fragment ions are measured in the second stage of mass analysis.

-

Sequence Determination: The resulting MS/MS spectrum contains a series of fragment ions (typically b- and y-ions) that differ by the mass of a single amino acid. Bioinformatics software analyzes this fragmentation pattern to reconstruct the peptide's amino acid sequence.[18]

Biological Activity and Signaling Pathways

Palmitoyl tetrapeptides exert their effects by modulating specific cellular signaling pathways. The palmitoyl moiety is thought to facilitate interaction with cell membranes, allowing the peptide to engage with membrane-bound receptors or intracellular targets.[20]

This compound-7 (Pal-GQPR)

This peptide is primarily known for its anti-inflammatory properties.[21] It functions by downregulating the production of interleukin-6 (IL-6), a pro-inflammatory cytokine that contributes to the degradation of the extracellular matrix (ECM) by stimulating matrix metalloproteinases (MMPs).[1][2] By suppressing IL-6, this compound-7 helps preserve the integrity of collagen and elastin, thus maintaining skin firmness and elasticity.[2][21]

This compound-10 (Pal-KTFK)

This compound-10 is recognized for its ability to enhance skin radiance and barrier function.[22][23] It is believed to promote the synthesis of key structural proteins like collagen and elastin.[22] Additionally, it works to improve the skin's barrier by increasing the expression of corneodesmosin and filaggrin, which are crucial for keratinocyte adhesion and differentiation, respectively.[24] It may also help regulate melanin production, leading to a more even skin tone.[22]

This compound-20 (Pal-HFRW)

This peptide is a biomimetic of α-Melanocyte Stimulating Hormone (α-MSH).[6] It acts as an agonist for the Melanocortin 1 Receptor (MC1-R).[6][25] By binding to and activating MC1-R in follicular melanocytes, it stimulates melanogenesis (melanin production). This action can help restore natural hair color and reverse the graying process.[6] Furthermore, this compound-20 enhances the expression of catalase, an antioxidant enzyme that degrades hydrogen peroxide (H2O2), thereby protecting melanocytes from oxidative stress, which is a key factor in hair graying.[26][]

Conclusion

Palmitoyl tetrapeptides are a versatile class of bioactive molecules whose efficacy is rooted in their specific amino acid sequences and enhanced by lipid conjugation. A thorough structural analysis, employing techniques such as NMR, X-ray crystallography, and mass spectrometry, is essential for confirming their identity, understanding their conformation, and ensuring their quality. This structural knowledge, combined with an understanding of their interactions with key biological signaling pathways, provides a robust scientific foundation for their application in advanced dermatological and therapeutic products. The continued investigation into these and novel palmitoyl peptides holds significant promise for the development of targeted and effective treatments for a range of skin and hair conditions.

References

- 1. canadapeptide.com [canadapeptide.com]

- 2. This compound-7 | Rigin™ former this compound-3 | Cosmetic Ingredients Guide [ci.guide]

- 3. This compound-7 | C34H62N8O7 | CID 10078408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound-10 | C41H72N6O7 | CID 24967468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. paulaschoice.nl [paulaschoice.nl]

- 6. This compound-20 | Greyverse™ | Cosmetic Ingredients Guide [ci.guide]

- 7. This compound-20 | C38H70N6O8 | CID 169449956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 16. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 17. researchgate.net [researchgate.net]

- 18. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]

- 19. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound-7: Hypothesized Mechanisms and Potential Implications | Indiablooms - First Portal on Digital News Management [indiablooms.com]

- 21. This compound-7 | 221227-05-0 [chemicalbook.com]

- 22. nbinno.com [nbinno.com]

- 23. sincereskincare.com [sincereskincare.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. This compound-20 introduction - PEPTIDE APPLICATIONS [mobelbiochem.com]

A Technical Guide to the Discovery and Synthesis of Novel Palmitoyl Tetrapeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cosmetic and therapeutic peptide development, lipopeptides, particularly palmitoylated tetrapeptides, have garnered significant attention. The conjugation of a palmitoyl (B13399708) group to a short amino acid sequence enhances skin penetration and stability, making these molecules highly effective bioactive agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanisms of action of novel palmitoyl tetrapeptides, with a focus on Palmitoyl Tetrapeptide-7, and the more recently developed this compound-94 and this compound-95. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

This compound-7: A Staple in Anti-Aging Formulations

This compound-7, also known as Pal-GHK or Matrixyl 3000 when combined with Palmitoyl Tripeptide-1, is a synthetic peptide with the sequence Pal-Gly-Gln-Pro-Arg.[1] Its primary mechanism of action is the modulation of inflammatory responses, which are a key driver of skin aging.

Mechanism of Action

This compound-7 is understood to suppress the production of interleukin-6 (IL-6), a pro-inflammatory cytokine.[2][3] Elevated levels of IL-6 are associated with increased degradation of the extracellular matrix (ECM) through the upregulation of matrix metalloproteinases (MMPs). By reducing IL-6 levels, this compound-7 helps to preserve the integrity of the ECM, leading to a reduction in the appearance of wrinkles and an improvement in skin firmness and elasticity.[3] While the precise downstream signaling pathways are still under investigation, it is hypothesized that the reduction in IL-6 may impact the NF-κB and JAK/STAT signaling cascades.

Quantitative Efficacy Data

The efficacy of this compound-7, often in combination with Palmitoyl Tripeptide-1 as Matrixyl 3000, has been demonstrated in various in vitro and in vivo studies. The following tables summarize key quantitative findings.

| In Vitro Study: Effect on Interleukin-6 (IL-6) Production | |

| Parameter | Result |

| Dose-dependent IL-6 Reduction | Up to 40% |

| IL-6 Reduction in UV-Exposed Cells | 86% |

| In Vitro Study: Effect on Extracellular Matrix (ECM) Components (as Matrixyl 3000) | |

| Parameter | Result |

| Stimulation of Collagen I Synthesis | Dose-dependent increase |

| Stimulation of Fibronectin Synthesis | Dose-dependent increase |

| Stimulation of Hyaluronic Acid Synthesis | Dose-dependent increase |

| Clinical Study: Anti-Wrinkle Efficacy (as Matrixyl 3000) | |

| Parameter | Result (after 2 months) |

| Reduction in Deep Wrinkles | 45% |

| Reduction in Wrinkle Density | Significant decrease |

| Improvement in Skin Elasticity | Significant increase |

Novel Palmitoyl Tetrapeptides: The Next Generation

Recent advancements in peptide discovery, including the use of artificial intelligence, have led to the identification of novel palmitoyl tetrapeptides with unique mechanisms of action. This compound-94 and this compound-95, developed through machine learning, represent a new frontier in skincare.[4][5]

This compound-94

-

Sequence: Pal-Gly-Pro-Lys-Gly (pal-GPKG)[4]

-

Mechanism of Action: This peptide mimics fragments of ECM proteins, such as collagens, signaling to dermal cells to initiate repair and regeneration processes. It is reported to regulate the expression of over 50 key skin proteins and enhance the deposition of fibrillin-rich microfibrils and collagen.[4]

This compound-95

-

Sequence: Pal-Leu-Ser-Val-Asp (pal-LSVD)[5]

-

Mechanism of Action: This peptide sequence is a motif from Fibulin-1, a key glycoprotein (B1211001) in the ECM. By simulating damaged structural proteins, it triggers the skin's natural repair mechanisms, enhancing the production of Fibulin-1 and the deposition of fibrillin-rich microfibrils and collagen.[5]

When combined in a complex called Pepticology™, this compound-94 and this compound-95 have been shown to have a synergistic effect in repairing photodamage, with clinical results comparable to all-trans-retinoic acid but with better tolerability.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Hypothesized signaling pathway of this compound-7 in reducing inflammation and ECM degradation.

Figure 2: Mechanism of action for novel palmitoyl tetrapeptides in stimulating skin repair.

Figure 3: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of palmitoyl tetrapeptides.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of palmitoyl tetrapeptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Palmitoyl Tetrapeptides

This protocol outlines the general procedure for synthesizing a palmitoylated tetrapeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Palmitic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling:

-

Pre-activate the first C-terminal Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the tetrapeptide sequence.

-

N-terminal Palmitoylation:

-

After the final Fmoc deprotection and washing, add a solution of palmitic acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF to the resin.

-

Agitate for 2-4 hours.

-

-

Final Washing: Wash the resin with DMF (3x) and DCM (3x), and dry under vacuum.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

-

Purification and Analysis:

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the peptide in a suitable solvent and purify by RP-HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry.

-

Protocol 2: In Vitro Quantification of Collagen Synthesis in Human Dermal Fibroblasts

This protocol describes a method to quantify the effect of a this compound on collagen production by human dermal fibroblasts.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution

-

Sirius Red dye solution (0.1% in picric acid)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells in 24-well plates and grow to confluence.

-

-

Peptide Treatment:

-

Once confluent, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.

-

Treat the cells with varying concentrations of the this compound in serum-free DMEM for 48-72 hours. Include a vehicle control (no peptide).

-

-

Collagen Staining:

-

Remove the culture medium and wash the cell layer twice with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

-

Wash the fixed cells with PBS.

-

Add the Sirius Red dye solution to each well and incubate for 1 hour at room temperature with gentle agitation.

-

Aspirate the dye solution and wash the wells extensively with deionized water to remove unbound dye.

-

-

Quantification:

-

Elute the bound dye by adding 0.1 M NaOH to each well and incubating for 30 minutes with agitation.

-

Transfer the eluted dye solution to a 96-well plate.

-

Measure the absorbance at a wavelength of 540 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the cell number or total protein content (determined from parallel wells).

-

Calculate the percentage increase in collagen synthesis in peptide-treated cells compared to the vehicle control.

-

Protocol 3: Measurement of Interleukin-6 (IL-6) Secretion from Keratinocytes

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of a this compound on IL-6 secretion by human keratinocytes.

Materials:

-

Human epidermal keratinocytes (HEKs)

-

Keratinocyte growth medium

-

This compound stock solution

-

Lipopolysaccharide (LPS) or UV radiation source (for inducing inflammation)

-

Human IL-6 ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture HEKs in appropriate growth medium.

-

Seed cells in 48-well plates and grow to approximately 80% confluence.

-

Pre-treat the cells with different concentrations of the this compound for 24 hours.

-

-

Inflammatory Challenge:

-

After pre-treatment, induce an inflammatory response by either:

-

Adding LPS to the culture medium at a final concentration of 1 µg/mL.

-

Exposing the cells to a controlled dose of UVB radiation.

-

-

Include a non-challenged control group and a challenged group without peptide treatment.

-

-

Sample Collection:

-

Incubate the cells for a further 24 hours after the inflammatory challenge.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

-

ELISA Assay:

-

Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a microplate pre-coated with an anti-human IL-6 antibody.

-

Incubating to allow IL-6 to bind.

-

Washing the plate.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing.

-

Adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the known IL-6 standards.

-

Use the standard curve to determine the concentration of IL-6 in each sample.

-

Calculate the percentage inhibition of IL-6 secretion in peptide-treated cells compared to the challenged control group.

-

Conclusion

Palmitoyl tetrapeptides represent a significant and evolving class of bioactive molecules in dermatological science. Established compounds like this compound-7 have a well-documented role in mitigating inflammation-induced skin aging. The advent of novel peptides such as this compound-94 and -95, discovered through advanced computational methods, opens up new avenues for targeting the intricate processes of skin repair and regeneration. This guide provides a foundational understanding of the synthesis, mechanisms, and evaluation of these promising compounds, serving as a valuable resource for the continued development of innovative and effective peptide-based therapeutics and cosmeceuticals. Further research is warranted to fully elucidate the signaling pathways of these novel peptides and to translate their in vitro efficacy into robust clinical outcomes.

References

In-Depth Technical Guide to the Palmitoyl Tetrapeptide Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the signaling cascades initiated by palmitoyl (B13399708) tetrapeptides, with a primary focus on Palmitoyl Tetrapeptide-7 and this compound-10. The document outlines the molecular mechanisms, presents quantitative data from relevant studies, and provides detailed experimental protocols for researchers seeking to investigate these pathways.

Introduction to Palmitoyl Tetrapeptides

Palmitoyl tetrapeptides are synthetic peptides that have been chemically modified with palmitic acid, a fatty acid. This lipophilic modification is designed to enhance the stability and skin penetration of the peptide, thereby increasing its bioavailability for interacting with cellular targets.[1] These peptides act as signaling molecules, or "matrikines," which are fragments of extracellular matrix (ECM) proteins that can regulate cell activities.[2] The primary areas of investigation for palmitoyl tetrapeptides in dermatology and cosmetic science include their roles in reducing inflammation, stimulating the synthesis of extracellular matrix components, and improving skin barrier function.[1][3]

This guide will delve into the distinct and synergistic signaling pathways of key palmitoyl tetrapeptides.

Signaling Cascade of this compound-7

This compound-7, with the amino acid sequence Glycine-Glutamine-Proline-Arginine (GQPR), is primarily recognized for its anti-inflammatory properties.[1][4] Its mechanism of action is centered on the downregulation of pro-inflammatory mediators.[5]

Molecular Mechanism of Action

The primary mechanism of this compound-7 involves the suppression of interleukin-6 (IL-6) production.[5][6] IL-6 is a key pro-inflammatory cytokine that can accelerate the degradation of the extracellular matrix, leading to the visible signs of skin aging.[6] It is hypothesized that this compound-7 exerts its inhibitory effect on IL-6 by modulating the NF-κB signaling pathway.[1][4]

The proposed signaling pathway is as follows:

-

Initiation: An inflammatory stimulus, such as exposure to ultraviolet (UV) radiation or pollutants, activates cell surface receptors (e.g., Toll-like receptors).

-

Upstream Signaling: This activation triggers an intracellular cascade that leads to the activation of the IκB kinase (IKK) complex.

-

NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65).[7][8]

-

Nuclear Translocation and Gene Transcription: The freed NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter region of pro-inflammatory genes, including the gene for IL-6, thereby initiating their transcription.[7][8]

-

Inhibition by this compound-7: this compound-7 is thought to interfere with this pathway, leading to a reduction in the nuclear translocation of NF-κB and consequently, a decrease in the expression and secretion of IL-6.[1][4]

Visualization of the this compound-7 Signaling Pathway

Signaling Cascade of this compound-10

This compound-10 is associated with enhancing skin barrier function. Its mechanism of action involves the upregulation of key proteins involved in keratinocyte differentiation and adhesion.

Molecular Mechanism of Action

This compound-10 has been shown to increase the expression of corneodesmosin, a marker of keratinocyte adhesion, and filaggrin, a marker of terminal keratinocyte differentiation. A compromised skin barrier is often associated with reduced levels of these proteins.

The precise signaling pathway for this compound-10 is not as well-elucidated as that for this compound-7. However, it is proposed to act as a signaling molecule that interacts with keratinocytes to modulate gene expression related to epidermal differentiation and barrier formation.

Visualization of the this compound-10 Cellular Action

Synergistic Action: Matrixyl 3000

Matrixyl 3000 is a commercial peptide complex that combines Palmitoyl Tripeptide-1 and this compound-7.[2] This combination is designed to leverage the distinct mechanisms of each peptide to achieve a synergistic effect on skin repair and rejuvenation.[2][9] Palmitoyl Tripeptide-1 is primarily a signaling peptide that stimulates collagen synthesis, while this compound-7 provides an anti-inflammatory component.[6][9]

The synergistic action is proposed to work as follows: this compound-7 reduces the inflammatory responses that contribute to the degradation of the extracellular matrix, creating a more favorable environment for tissue repair.[6] Concurrently, Palmitoyl Tripeptide-1 signals fibroblasts to increase the production of collagen and other ECM components, leading to a more robust and accelerated repair process.[9]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro and clinical studies on palmitoyl tetrapeptides.

| Peptide/Complex | Assay/Measurement | Result | Reference |

| This compound-7 | IL-6 Secretion (in vitro) | Dose-dependent decrease in IL-6 secretion following UVB exposure. | [5] |

| Anti-inflammatory effect (in vivo) | Reduction of facial wrinkles in photo-damaged skin after 1 year. | [5] | |

| Matrixyl 3000 | Deep Wrinkles (in vivo) | 45% reduction in deep wrinkles after 2 months of twice-daily application. | Sederma |

| Collagen I Synthesis (in vitro) | Up to 117% increase in synthesis. | [2] | |

| Glycosaminoglycans Synthesis (in vitro) | Up to 287% increase in synthesis. | [2] | |

| Wrinkle Depth and Volume (in vivo) | Statistically significant reduction after 4 weeks of twice-daily application. | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling cascades of palmitoyl tetrapeptides.

In Vitro Cell Culture and Treatment

-

Cell Lines:

-

Human Dermal Fibroblasts (HDFs) for collagen synthesis assays.

-

Human Epidermal Keratinocytes (HEKs) for IL-6 secretion and gene expression analysis.

-

-

Culture Conditions:

-

HDFs: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HEKs: Keratinocyte Growth Medium (KGM) supplemented with growth factors.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Peptide Preparation and Treatment:

-

Dissolve lyophilized palmitoyl tetrapeptides in sterile dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).

-

Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1-10 µM). The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.

-

For experiments, replace the culture medium with the peptide-containing medium and incubate for the desired duration (e.g., 24-72 hours).

-

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is designed to assess the activation of signaling pathways, such as the MAPK or NF-κB pathways, by analyzing the phosphorylation status of key proteins.

-

Cell Lysis:

-

After peptide treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65 NF-κB) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imager.

-

Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., β-actin or GAPDH).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Secretion

This protocol measures the concentration of secreted IL-6 in the cell culture medium.

-

Sample Collection:

-

After treating keratinocytes with this compound-7, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

ELISA Procedure (using a commercial sandwich ELISA kit):

-

Add 100 µL of standards and samples to the wells of an IL-6 antibody-coated microplate.

-

Incubate for 2 hours at room temperature.

-

Wash the wells multiple times with the provided wash buffer.

-

Add 100 µL of a biotin-conjugated anti-human IL-6 antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

-

Add 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of target genes such as those for collagen (COL1A1), filaggrin (FLG), and corneodesmosin.

-

RNA Extraction and cDNA Synthesis:

-

After peptide treatment, lyse the cells and extract total RNA using a commercial RNA isolation kit.

-

Assess the purity and concentration of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

-

RT-qPCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., COL1A1) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform the RT-qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for the target and reference genes.

-

Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the untreated control.

-

Visualization of Experimental Workflows

Conclusion